molecular formula C20H26O4 B013740 4-Methylumbelliferyl Decanoate CAS No. 66185-70-4

4-Methylumbelliferyl Decanoate

Cat. No. B013740
CAS RN: 66185-70-4
M. Wt: 330.4 g/mol
InChI Key: HTFJJKMPGKQQNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl-based compounds involves chemical reactions that yield the target molecule with specific functional groups. For instance, 4-Methylumbelliferyl α-ketoside of N-acetylneuraminic acid was synthesized through a reaction between the sodium salt of 4-methylumbelliferone and a chloro-deoxy derivative of peracetylated methyl N-acetylneuraminate, followed by deblocking and purification processes (Myers et al., 1980).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl Decanoate and its derivatives can be characterized using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These techniques provide insights into the molecular fingerprints and structural conformation of the compound, essential for understanding its chemical behavior and interactions (Al-Majedy et al., 2016).

Chemical Reactions and Properties

4-Methylumbelliferyl Decanoate undergoes various chemical reactions, including hydrolysis when acted upon by specific enzymes. For example, fatty acyl esters of 4-methylumbelliferone are synthesized and used as substrates to determine the hydrolytic activity of lipases, releasing fluorescent 4-methylumbelliferone as a product of the enzymatic reaction (Jacks & Kircher, 1967).

Physical Properties Analysis

The solubility of 4-Methylumbelliferone in various solvents is an essential aspect of its physical properties. It has been found that its solubility increases with temperature and varies across different solvents, which is critical for designing experiments and applications involving this compound (Ouyang et al., 2020).

Chemical Properties Analysis

4-Methylumbelliferyl Decanoate's chemical properties, including its reactivity, stability, and interactions with other molecules, are pivotal for its applications in scientific research. Its ability to inhibit hyaluronan synthesis, for instance, highlights its potential in studying cellular mechanisms and disease treatments (Kultti et al., 2009).

Scientific Research Applications

  • Postnatal Development Studies : Coates et al. (1977) used 4-MUD to study the postnatal development of acid lipase and nonspecific neutral esterase in rat liver (Coates et al., 1977).

  • Enzymology : Tilbeurgh et al. (1988) reported its use in studying cellulolytic enzymes, particularly for sensitive and continuous assays of cellulolytic activities in absorption or fluorescence modes (Tilbeurgh et al., 1988).

  • Medical Diagnostics : Van Diggelen et al. (1990) utilized 4-MUD in determining galactose-6-sulphate sulphatase activity in Morquio disease type A (MPS IV A) patients (Van Diggelen et al., 1990).

  • Phototautomerization Research : Bardez et al. (1992) studied phototautomerization processes using 4-methylumbelliferone in acidic ethanol-water and 1-butanol-water mixtures (Bardez et al., 1992).

  • Cancer Research : Zouboulis et al. (1991) found that the fluorometric assay with 4-methylumbelliferyl heptanoate could be useful for screening potential anti-cancer agents with anti-proliferative activity in vitro (Zouboulis et al., 1991).

  • Fungal Biomass Detection : Miller et al. (1998) used 4-methylumbelliferyl-labelled enzyme substrates to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).

  • Enzyme Solution Analysis : Jameson et al. (1971) employed 4-MUD as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).

  • Environmental Monitoring : Fiksdal et al. (1994) used 4-MUD for rapid detection of fecal water pollution and determining the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

  • Biochemical Assays : Christomanou and Sandhoff (1977) used the assay with 4-methylumbelliferyl sulphate for simultaneous determination of arylsulphatases A and B in leucocytes, distinguishing between normal cases and those with metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).

  • Yeast Isolate Identification : Bobey and Ederer (1981) demonstrated the potential of 4-methylumbelliferyl substrates for identifying yeast isolates, particularly for detecting acid phosphatase, glucosidase, and pyrophosphate diesterase enzymes (Bobey & Ederer, 1981).

Safety And Hazards

While specific safety and hazard information for 4-Methylumbelliferyl Decanoate is not readily available, it is recommended that it be stored at -20°C for long-term use9. As with all chemicals, it should be handled with appropriate safety measures.


properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJJKMPGKQQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404823
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl Decanoate

CAS RN

66185-70-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AC Bhargava, K Mains, A Siu, J Gu, J Zarzar, L Yi… - Pharmaceutical …, 2021 - Springer
… 4-methylumbelliferyl caprylate (MU-C8, Research Organics, 99% purity), 4-methylumbelliferyl decanoate (MU-C10, Santa Cruz Biotechnology, 98% … 4-methylumbelliferyl decanoate …
N Glücklich, S Carle, J Buske, K Mäder… - European Journal of …, 2021 - Elsevier
… Interestingly, LAA II with 4-methylumbelliferyl decanoate (MUD4) showed generally higher sensitivity compared to variants with lauric acid or oleic acid, which is in accordance with …
P Sukul, T Mukherjee, LI Leichert - Functional Metaproteomics to Discover …, 2018 - d-nb.info
… with either 100 µM 4-methylumbelliferyl-acetate (Sigma), 4-methylumbelliferyl butyrate (Sigma), 4-methylumbelliferyl heptanoate (Sigma), 200 µM of 4-methylumbelliferyl decanoate (…
Number of citations: 0 d-nb.info
T Diederichs, JJ Mittag, J Humphrey, S Voss… - International Journal of …, 2023 - Elsevier
… 4-methylumbelliferyl decanoate … Lipase activity measured by 4-methylumbelliferyl decanoate (MUD4) assay … mAb were explored by the 4-methylumbelliferyl decanoate (MUD4) assay (…
X Li, F Wang, H Li, DD Richardson… - Antibody …, 2022 - academic.oup.com
… The evaluated ester based substrates included p-nitrophenyl butyrate and three 4-methylumbelliferon-based esters [capric acid (C10) in 4-methylumbelliferyl decanoate (MUD4), lauric …
Number of citations: 20 0-academic-oup-com.brum.beds.ac.uk
J Hong, M Aswath, Y Gao, D Ogawa, V Sharma… - Authorea …, 2020 - authorea.com
… Fluorescence micelle assay (FMA) was utilized for PS quantification and 4-methylumbelliferyl decanoate (4-Mud) assay for lipase activity. Table 2 summarized the PS quantification, …
Number of citations: 2 www.authorea.com
E Yoo, CJ Schulze, BH Stokes, O Onguka, T Yeo… - Cell chemical …, 2020 - cell.com
Salinipostin A (Sal A) is a potent antiplasmodial marine natural product with an undefined mechanism of action. Using a Sal A-derived activity-based probe, we identify its targets in the …
Number of citations: 47 www.cell.com
O Onguka, BM Babin, M Lakemeyer, IT Foe… - Cell chemical …, 2021 - cell.com
The intracellular protozoan parasite Toxoplasma gondii must scavenge cholesterol and other lipids from the host to facilitate intracellular growth and replication. Enzymes responsible …
Number of citations: 2 www.cell.com

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